Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate
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Overview
Description
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a complex structure with a phenyl ring and an imidoyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate typically involves the esterification of 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imidoyl group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate involves its interaction with specific molecular targets. The imidoyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active moiety that exerts the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-nitrophenyl)butanoate
- Methyl 4-(4-bromophenyl)butanoate
- Methyl 4-(4-chlorophenyl)butanoate
Uniqueness
Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate is unique due to the presence of the N-hydroxyhexanimidoyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
595558-96-6 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
methyl 4-[4-(N-hydroxy-C-pentylcarbonimidoyl)phenyl]butanoate |
InChI |
InChI=1S/C17H25NO3/c1-3-4-5-8-16(18-20)15-12-10-14(11-13-15)7-6-9-17(19)21-2/h10-13,20H,3-9H2,1-2H3 |
InChI Key |
OSRSPTHGFJQHIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=NO)C1=CC=C(C=C1)CCCC(=O)OC |
Origin of Product |
United States |
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